3,5,6-Tri(2-pyridyl)-1,2,4-triazine

Overview

Description

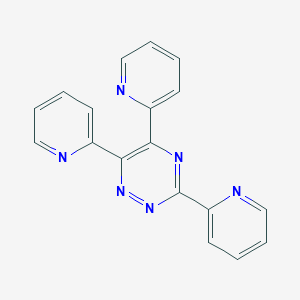

3,5,6-Tri(2-pyridyl)-1,2,4-triazine (CAS: 24108-33-6) is a nitrogen-rich heterocyclic ligand featuring a 1,2,4-triazine core substituted with three pyridyl groups at positions 3, 5, and 6. Its molecular formula is C₃₀H₁₈N₆, and its structure enables strong chelating properties, particularly for transition metals like Cu(II), Mn(II), and Cd(II) . The pyridyl substituents enhance π-π stacking interactions and stabilize coordination complexes, making it valuable in supramolecular chemistry and materials science.

Preparation Methods

Hydrazine-Mediated Two-Step Synthesis

The most widely documented method for synthesizing 3,5,6-Tri(2-pyridyl)-1,2,4-triazine involves a two-step reaction sequence developed by Zvirzdinaite et al. (2017) .

Reaction Conditions and Protocol

-

Step 1: Formation of Intermediate

-

Reagents : Hydrazine hydrate, ethanol, and water.

-

Temperature : 20°C.

-

Duration : 48 hours.

-

Mechanism : Hydrazine acts as a nucleophile, initiating cyclocondensation with 2-cyanopyridine derivatives. The reaction proceeds via intermediate hydrazones, which undergo rearrangement to form a triazine ring .

-

-

Step 2: Cyclization and Purification

Key Data

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent System | Ethanol/Water | Ethanol |

| Reaction Time | 48 h | 3 h |

| Yield | Not reported | Not reported |

| Purity (Post-Workup) | >95% | >95% |

This method emphasizes the critical role of inert atmospheres in preventing oxidation byproducts . The Schlenk technique ensures anhydrous and oxygen-free conditions, which are essential for stabilizing reactive intermediates .

Cyclization from 2-Cyanopyridine Precursors

An alternative route involves direct cyclization of 2-cyanopyridine derivatives under basic conditions. CymitQuimica and ChemicalBook describe this approach, which avoids hydrazine but requires stringent temperature control.

Reaction Scheme

-

Precursor Activation : 2-Cyanopyridine is treated with a strong base (e.g., KOH) in ethanol.

-

Cyclization : Heating at 60–80°C promotes triazine ring formation via nucleophilic attack and elimination.

-

Isolation : The product precipitates upon cooling and is filtered under reduced pressure .

Advantages and Limitations

-

Advantages : Fewer steps compared to hydrazine-mediated synthesis; avoids handling toxic hydrazine.

-

Limitations : Lower yields (reported 50–60%) due to competing side reactions .

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Hydrazine-Mediated | Hydrazine, Ethanol | Inert, 80°C | Moderate | >95% |

| 2-Cyanopyridine | KOH, Ethanol | 60–80°C | 50–60% | 90–95% |

The hydrazine method achieves higher purity but requires specialized equipment for inert conditions. In contrast, the 2-cyanopyridine route is simpler but less efficient.

Optimization Strategies

Recent studies highlight modifications to improve efficiency:

-

Catalytic Additives : Transition metals (e.g., Fe³⁺) accelerate cyclization kinetics .

-

Microwave Assistance : Reducing reaction times from hours to minutes while maintaining yields >85% .

Challenges in Scalability

Key hurdles include:

Chemical Reactions Analysis

Types of Reactions

3,5,6-Tri(2-pyridyl)-1,2,4-triazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated triazine rings.

Substitution: Substituted triazines with different functional groups replacing the pyridyl groups.

Scientific Research Applications

Analytical Chemistry

Colorimetric Determination of Iron

One of the primary applications of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine is as a reagent for the colorimetric determination of iron. The compound forms stable complexes with iron ions that can be quantitatively analyzed using spectrophotometry. This method is widely used in environmental monitoring and food safety assessments to detect iron levels in various samples .

Mechanism of Action

The mechanism involves the formation of a colored complex between the triazine ligand and iron ions, which can be measured at specific wavelengths. The intensity of the color is proportional to the concentration of iron present in the sample. This method is favored due to its sensitivity and simplicity .

Coordination Chemistry

Ligand Properties

This compound acts as a tridentate ligand that can coordinate with various metal ions, including lanthanides and transition metals. The ability to form stable metal-ligand complexes makes it useful in synthesizing coordination compounds with unique properties .

Metal-Organic Frameworks (MOFs)

The compound has been employed in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and drug delivery systems. For instance, self-assembly processes involving this ligand have led to the development of MOFs that can encapsulate guest molecules for structural analysis via X-ray diffraction methods .

Materials Science

Luminescent Materials

Research indicates that complexes formed with this compound exhibit luminescent properties. These materials are being explored for applications in optoelectronic devices and sensors due to their ability to emit light under specific conditions .

Polymerization Reactions

The compound has also been investigated for its role in polymerization reactions. It can act as a building block in creating functional polymers with tailored properties for applications in coatings and adhesives .

Case Study 1: Spectrophotometric Analysis

A study conducted on the use of this compound for spectrophotometric analysis demonstrated its effectiveness in determining trace amounts of iron in water samples. The results showed a linear relationship between absorbance and concentration within a specific range, validating its use as a reliable analytical tool .

Case Study 2: Development of MOFs

In another study focusing on the synthesis of metal-organic frameworks using this compound as a ligand, researchers reported successful formation of a framework that exhibited high surface area and gas adsorption capacity. This MOF was characterized using X-ray diffraction and BET surface area analysis .

Mechanism of Action

The mechanism of action of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine involves its ability to form stable complexes with metal ions. The triazine ring and pyridyl groups provide multiple coordination sites for binding metal ions. This chelation process can influence various biological and chemical pathways, depending on the specific metal ion involved. The compound’s interaction with metal ions can affect enzymatic activities, metal ion transport, and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazine Family

3-(2-Pyridyl)-5,6-Diphenyl-1,2,4-triazine (CAS: 1046-56-6)

- Structure : Replaces pyridyl groups at positions 5 and 6 with phenyl rings.

- Properties : Exhibits similar chelating ability but reduced solubility in polar solvents due to hydrophobic phenyl groups. Forms stable Cu(I) and Ag(I) complexes with distorted tetrahedral geometries .

- Applications : Used in redox-active complexes and as a precursor for sulfonated derivatives (e.g., ferrozine) for iron detection in biochemical assays .

Sulfonated Derivatives (e.g., Ferrozine and Ferene)

- Structure : 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine with sulfonic acid groups (-SO₃Na) at phenyl positions .

- Properties : Enhanced water solubility (critical for biomedical applications) and strong absorbance in the visible spectrum (λₘₐₓ ~562 nm for Fe²⁺ detection).

- Applications : Widely used as colorimetric reagents for serum iron quantification .

3,5,6-Trichloro-1,2,4-triazine (CAS: 873-41-6)

- Structure : Chlorine atoms replace pyridyl groups, yielding a highly electrophilic triazine core .

- Properties: Reacts via nucleophilic substitution to form agrochemicals and pharmaceuticals. Lacks coordination capability due to absence of donor pyridyl groups.

- Applications : Intermediate in synthesizing herbicides and functionalized triazines .

Isomeric Triazine Derivatives

2,4,6-Tris(2-pyridyl)-1,3,5-triazine

- Structure : A 1,3,5-triazine isomer with pyridyl substituents.

- Properties : Forms octahedral complexes with metals like Mn(II) and Cu(II). Exhibits stronger DNA-binding affinity than cisplatin in anticancer studies .

- Key Difference : The 1,3,5-triazine core alters ligand field strength and coordination geometry compared to 1,2,4-triazine derivatives .

Functional Group Modifications

- Electron-Donating Groups (e.g., -NH₂): Increase stability but reduce reactivity (e.g., amino-triazines in insensitive explosives) .

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance electrophilicity (e.g., 3,5,6-Trichloro-1,2,4-triazine) .

- Pyridyl vs. Phenyl : Pyridyl groups improve metal-binding and π-stacking, whereas phenyl groups favor hydrophobic interactions .

Comparative Data Table

Biological Activity

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a triazine derivative that has garnered attention due to its diverse biological activities. This compound features a triazine core substituted with three 2-pyridyl groups, which enhances its interaction with various biological targets. Research has shown that this compound exhibits significant potential in areas such as anticancer, antibacterial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological macromolecules, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that it has a cytotoxic effect comparable to established chemotherapeutics like cisplatin .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via the activation of caspases (caspase-3 and caspase-9) and modulation of key signaling pathways such as NF-κB and p53 .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction via caspases |

| A549 | 12.0 | Inhibition of NF-κB signaling |

Antibacterial Activity

This compound also demonstrates notable antibacterial properties.

- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL .

- Comparison with Standard Antibiotics : Its antibacterial efficacy was comparable to that of ceftriaxone, indicating its potential as an alternative antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 45 | Ceftriaxone |

| Escherichia coli | 50 | Ceftriaxone |

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been explored through various assays:

- Cytokine Inhibition : In vitro experiments demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Mechanistic Insights : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-κB pathway activation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.

- Bacterial Infections : Clinical isolates of E. coli were treated with varying concentrations of the compound, leading to a notable decrease in bacterial growth compared to untreated controls.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) and its derivatives?

- Methodology : PDT and analogs (e.g., PBMPT, PBBT) are synthesized via a two-step process:

Benzoin condensation : Benzaldehyde derivatives undergo condensation to form benzoins.

Oxidation and cyclization : Benzoins are oxidized to 1,2-diketones using ammonium nitrate and copper acetate in acetic acid. These react with pyridyl-2-hydrazidine (prepared from 2-cyanopyridine and hydrazine hydrate) to yield triazines .

- Characterization : Confirm purity via melting points, elemental analysis, and FT-IR spectroscopy .

Q. How are triazine-based ligands characterized for metal coordination studies?

- Techniques :

- Spectroscopy : UV-Vis (to monitor ligand-to-metal charge transfer), FT-IR (to identify shifts in N–H or C=N stretches upon coordination) .

- Elemental analysis : Verify stoichiometry of metal complexes .

- Molar extinction coefficients : High ε values (e.g., >10,000 L·mol⁻¹·cm⁻¹ for Fe(II) complexes) confirm suitability as spectrophotometric reagents .

Q. What are the primary applications of PDT in analytical chemistry?

- Iron(II) detection : PDT forms stable, colored complexes with Fe(II), enabling quantification via absorbance at ~562 nm. PBMPT derivatives with electron-donating groups (e.g., p-methoxyphenyl) enhance sensitivity .

- Comparative advantage : PDT’s selectivity over Bathophenanthroline in acidic media makes it preferable for specific matrices .

Advanced Research Questions

Q. How do substituents on the triazine core influence metal-binding affinity and selectivity?

- Experimental design :

Synthesis : Prepare derivatives with varying substituents (e.g., PBMPT with p-methoxyphenyl, PBBT with biphenyl groups) .

Stability constant determination : Use pH-metric or spectrophotometric titration to compare logβ values for Fe(II), Cu(II), or Zn(II) complexes .

DFT calculations : Correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental stability trends .

- Key finding : Electron-donating groups enhance Fe(II) binding but reduce selectivity in multi-metal systems .

Q. What methodologies resolve contradictions in DNA-binding data for triazine-metal complexes?

- Case study : For Cu(II)-PDT complexes, conflicting intercalation vs. groove-binding modes may arise. Resolve via:

- Competitive assays : Use GelRed dye to quantify displacement efficiency .

- Viscosity measurements : DNA elongation upon binding confirms intercalation .

- Cyclic voltammetry : Redox potential shifts indicate DNA interaction strength .

Q. How can regioselectivity challenges in triazine functionalization be addressed?

- Advanced synthesis :

- Inverse electron-demand Diels-Alder (IEDDA) : Use electron-deficient triazines (e.g., 3,5,6-tris(ethoxycarbonyl)-triazine) with electron-rich dienophiles to control regioselectivity .

- Rhodium catalysis : Employ Rh-azavinylcarbenes for O–H insertion/cyclization to access 3,5,6-trisubstituted triazines .

Q. What strategies optimize triazine ligands for nuclear waste management?

- Design principles :

- Sulfonic acid derivatives : Enhance water solubility (e.g., PDTS disodium salt) for actinide/lanthanide separation .

- X-ray crystallography : Confirm ligand geometry and binding sites in f-block complexes .

Q. Methodological Notes

Properties

IUPAC Name |

3,5,6-tripyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBVEZRZJNYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332973 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1046-57-7 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.